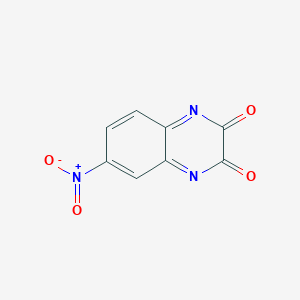

6-Nitroquinoxaline-2,3-dione

説明

Significance of the Quinoxaline (B1680401) Nucleus within Heterocyclic Chemistry

The quinoxaline nucleus, a heterocyclic compound, is structurally composed of a fused benzene (B151609) and pyrazine (B50134) ring. scispace.comijpsjournal.com This arrangement, also known as benzopyrazine, classifies it as a bioisoster of molecules like quinoline (B57606) and naphthalene. ijpsjournal.com As a significant class of nitrogen-containing heterocyclic compounds, quinoxalines are pivotal in medicinal chemistry and materials science. scispace.comfarmaceut.org Their synthetic accessibility has made them a subject of extensive research, leading to a wide array of derivatives with diverse applications. scispace.com The presence of nitrogen atoms in the ring is crucial as they help in stabilizing ion radical species. ijpsjournal.com The quinoxaline structure serves as a versatile precursor for the assembly of numerous novel compounds. scispace.comijpsjournal.com

The inherent chemical properties of the quinoxaline scaffold have established it as a "privileged template" in drug discovery. farmaceut.org Researchers in medicinal chemistry have utilized this nucleus to develop compounds with a broad spectrum of biological activities. ijpsjournal.comtijer.org Furthermore, its utility extends to industrial applications, including the development of electroluminescent materials and corrosion inhibitors. scispace.com

Overview of 6-Nitroquinoxaline-2,3-dione as a Foundational Research Compound and its Analogues

This compound is a derivative of the quinoxaline-2,3-dione scaffold, characterized by a nitro group (NO₂) at the 6-position of the quinoxaline core. lookchem.com This compound serves as a crucial intermediate and building block in organic synthesis. lookchem.com Its molecular structure allows for the creation of more complex molecules, making it valuable in the pharmaceutical, dye, and agrochemical industries. lookchem.com

The core structure of quinoxaline-2,3-dione allows for various substitutions, leading to a range of analogues with distinct physicochemical properties and biological activities. The introduction of specific substituents can significantly alter the compound's function, a principle that is fundamental to its application in research. For instance, the analogue 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a well-studied antagonist of excitatory amino acid receptors. nih.govnih.gov

Below is an interactive data table of notable this compound analogues and their key research features.

| Compound Name | Substituents | Key Research Features |

| This compound | Nitro group at C6 | Building block for pharmaceuticals and other organic compounds. lookchem.com |

| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | Cyano group at C6, Nitro group at C7 | Potent antagonist of non-NMDA ionotropic glutamate (B1630785) receptors; used as a research tool. nih.govpubcompare.ai Also interacts with the NMDA receptor-associated glycine (B1666218) binding site. researchgate.netnih.gov |

| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | Nitro groups at C6 and C7 | Antagonist of NMDA and non-NMDA glutamate receptors. nih.gov |

| 1-Methyl-6-nitroquinoxaline-2,3(1H,4H)-dione | Methyl group at N1, Nitro group at C6 | Investigated for its anticonvulsant properties and as a selective inhibitor of specific NMDA receptor subtypes. |

Academic Research Trajectories and Current Investigative Objectives

Academic research involving this compound and its parent scaffold is primarily directed towards the exploration of their diverse biological activities. tijer.orgnih.gov A significant trajectory in this research is the synthesis of novel derivatives and the subsequent evaluation of their pharmacological potential. researchgate.netresearchgate.net

A major focus of investigation has been the interaction of quinoxaline-2,3-dione derivatives with glutamate receptors in the central nervous system. Compounds like CNQX and DNQX have become indispensable tools in neuroscience research for their ability to antagonize AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. nih.govpubcompare.ai Research has demonstrated that CNQX is a selective antagonist for non-NMDA receptors, but it can also interact with the glycine binding site on the NMDA receptor complex, highlighting the complexity of its pharmacological profile. researchgate.netnih.govnih.gov

Current investigative objectives include the design and synthesis of new this compound derivatives to explore their potential in various therapeutic areas. bohrium.com Studies are focused on understanding the structure-activity relationships (SAR) of these compounds, which involves modifying the quinoxaline nucleus to enhance specific biological activities. tijer.org For example, research has explored the introduction of different functional groups at various positions on the quinoxaline ring to develop compounds with potential anticancer and antimicrobial properties. farmaceut.orglookchem.comresearchgate.net The ultimate goal is to leverage the versatile quinoxaline-2,3-dione scaffold to create novel molecules with tailored functions for specific research and potential therapeutic applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-nitroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYQQZLHLYIGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309770 | |

| Record name | 6-Nitro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-52-8 | |

| Record name | 6-Nitro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 6 Nitroquinoxaline 2,3 Dione Derivatives

Rational Design Principles for Modulating Biological Activity

The rational design of 6-nitroquinoxaline-2,3-dione derivatives is guided by a deep understanding of the pharmacophoric requirements of their biological targets. A primary focus has been on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate (B1630785) receptors. The core quinoxaline-2,3-dione structure serves as a fundamental scaffold for receptor binding. vulcanchem.com

Key principles for modulating biological activity include:

Bio-isosteric Replacement: The quinoxaline-2,3-dione moiety itself can be considered a bio-isostere of the phthalazinone motif found in other pharmacologically active compounds, such as the PARP-1 inhibitor Olaparib. mdpi.com This principle allows for the core structure to be utilized as a template for designing inhibitors for different targets.

Introduction of Specific Functional Groups: The addition of specific functional groups at various positions on the quinoxaline (B1680401) ring is a primary strategy. For instance, the introduction of a nitro group at the 6-position has been a common starting point for developing potent antagonists. researchgate.net

Targeted Modifications for Selectivity: To achieve selectivity for a particular receptor subtype, such as the GLUK5 kainate receptor, specific substitutions are made. This involves identifying regions of the ligand-binding domain where modifications can introduce favorable interactions or steric hindrance with non-target receptors. acs.org

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) modeling are integral to the rational design process. imist.malookchem.com These computational tools help to predict the binding affinity and orientation of designed molecules within the active site of a target protein, guiding synthetic efforts towards more promising candidates.

Influence of Substituent Position and Electronic Properties on Receptor Interactions

The position and electronic nature of substituents on the this compound framework have a profound impact on receptor affinity and selectivity. The quinoxaline backbone provides the necessary foundation for receptor binding, while the substituents fine-tune these interactions. vulcanchem.com

Substitutions on the Benzene (B151609) Ring:

Nitro Group Position: The presence and position of the nitro group are critical. In many active compounds, a nitro group is located at the 6- or 7-position of the quinoxaline ring. For example, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a well-known AMPA receptor antagonist. vulcanchem.comacs.orgnih.gov

Other Aromatic Substituents: The introduction of other groups, such as cyano or sulfamoyl groups, further modulates activity. The combination of a nitro group at the 6-position and a sulfamoyl group at the 7-position is a feature of potent antagonists like NBQX. acs.org The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution of the aromatic ring and influence its interaction with the receptor. imist.ma

Substitutions on the Pyrazine (B50134) Ring:

N1 and N4 Positions: The amide protons on the pyrazine ring are also important for receptor binding. SAR studies on AMPA receptor antagonists have shown that the amide proton far from an imidazolyl substituent is essential for binding, while the one on the near side is not. nih.govacs.org This suggests that the receptor has specific hydrogen bonding requirements.

N-Substitution: The introduction of substituents at the N1 or N4 positions can significantly affect activity. For instance, adding a hydroxyl group to the N1-position (imidazolyl-near amide portion) can lead to a several-fold improvement in AMPA receptor affinity. nih.govacs.org However, the receptor appears to have limited tolerance for bulky substituents at this position. nih.govacs.org

The following table summarizes the influence of various substituents on the AMPA receptor binding affinity of some this compound derivatives.

| Compound Name | Substituents | Receptor Affinity (Ki, µM) | Selectivity |

| YM90K | 6-(1H-imidazol-1-yl)-7-nitro | 0.084 | - |

| NBQX | 6-nitro-7-sulfamoyl | 0.060 | - |

| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | 1-hydroxy, 6-nitro, 7-(1H-imidazol-1-yl) | 0.021 | >100-fold for AMPA over NMDA |

Strategies for Designing Analogues with Enhanced Selectivity or Potency

Building upon the foundational SAR principles, several strategies have been employed to design this compound analogues with enhanced selectivity and potency.

Exploiting Structural Differences in Receptor Subtypes: A key strategy for achieving selectivity is to design ligands that exploit subtle structural differences between the ligand-binding domains of various receptor subtypes. For example, by identifying regions with allowed volume around the binding pocket of the GLUK5 kainate receptor, analogues with bulky substituents can be designed to be selective for this receptor over others like GLUA2 or GLUK6. acs.org

Side-Chain Engineering: The modification of side chains attached to the quinoxaline core is a powerful approach. This can involve altering the length, branching, and functional groups of the side chains to optimize interactions with the receptor. beilstein-journals.org For instance, in the development of PARP-1 inhibitors, various sulfonohydrazide-based derivatives were synthesized from a 2,3-dioxoquinoxaline-6-sulfonyl chloride intermediate, leading to compounds with nanomolar inhibitory concentrations. mdpi.com

Hybrid Molecule Design: Another innovative strategy is the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores. This polypharmacological approach aims to engage multiple biological targets, which can be advantageous in treating complex diseases. nih.gov

Regioselective Synthesis: The ability to control the position of substituents is crucial. Synthetic strategies that allow for the regioselective nitration or introduction of other functional groups are essential for creating specific analogues. For example, nitration of 2-quinoxalinol under weakly acidic conditions favors substitution at the 7-position, while using a strong acid like H2SO4 leads to nitration at the 6-position. nih.gov

Mechanistic Research into Biological Activities Excluding Clinical Investigations

Glutamate (B1630785) Receptor Antagonism and Associated Neuropharmacological Mechanisms

The primary mechanism of action for CNQX is its antagonism of ionotropic glutamate receptors, which are crucial for mediating fast excitatory neurotransmission in the mammalian central nervous system.

CNQX is a potent and competitive antagonist of AMPA receptors. In vitro studies using rat hippocampal slices have demonstrated that CNQX reversibly antagonizes responses to AMPA. At a concentration of 10 µM, CNQX produces a parallel shift in the log dose-response curves for AMPA, indicating a competitive mode of inhibition. The antagonist affinity (pA2 value) for AMPA receptors was estimated to be 5.8. Further studies have shown that CNQX is more effective at reducing inward currents induced by the AMPA receptor agonist quisqualate than those induced by kainate or N-methyl-D-aspartate (NMDA). The inhibitory mechanism may also involve the promotion of AMPA receptor internalization, a process that removes receptors from the synaptic membrane.

Similar to its effects on AMPA receptors, CNQX also acts as a potent antagonist at kainate receptors. Quantitative studies in rat hippocampal preparations revealed a pA2 value of 5.9 for kainate receptor antagonism. Cryo-electron microscopy has provided structural insights, visualizing the bound state of CNQX within the ligand-binding domain of kainate receptors. This body of research establishes the quinoxaline-2,3-dione structure as a foundational element for developing competitive antagonists for both AMPA and kainate receptors.

Table 1: Antagonist Activity of CNQX at Glutamate Receptors This table is interactive. You can sort and filter the data.

| Receptor Target | Antagonist | IC50 | pA2 Value | Model System |

|---|---|---|---|---|

| AMPA Receptor | CNQX | 0.3 µM | 5.8 | Rat Hippocampal Slices |

| Kainate Receptor | CNQX | 1.5 µM | 5.9 | Rat Hippocampal Slices |

| NMDA Receptor (Glycine Site) | CNQX | 25 µM | - | Guinea Pig Brain Membranes |

While initially identified as a selective non-NMDA receptor antagonist, subsequent research revealed that CNQX also interacts with the NMDA receptor complex. Specifically, it acts as an antagonist at the strychnine-insensitive glycine (B1666218) modulatory site, which is essential for NMDA receptor activation. Studies have shown that CNQX competes with glycine for this binding site. benthamdirect.comnih.gov The antagonism of NMDA receptor-mediated currents by CNQX can be surmounted by increasing the extracellular concentration of glycine. benthamdirect.com Radioligand binding assays demonstrated that CNQX displaces [3H]glycine binding in a concentration-dependent manner, with an IC50 value of 5.7 µM, and Scatchard analysis confirmed a competitive interaction. selleckchem.com

By blocking AMPA and kainate receptors, CNQX effectively reduces fast excitatory neurotransmission. In vitro experiments on hippocampal slices have shown that CNQX (2-5 µM) can reversibly block excitatory postsynaptic potentials (EPSPs) at key synaptic pathways, such as the Schaffer collateral and mossy fibers, without affecting GABA-mediated inhibition. imist.ma Similarly, in the rat spinal cord, CNQX produces a dose-dependent reduction in the monosynaptic component of the dorsal root evoked reflex. mdpi.com This reduction of excitatory signaling is the basis for its neuroprotective effects in models of neuroexcitotoxicity, where excessive glutamate receptor activation leads to neuronal damage. By blocking the primary receptors that mediate this overstimulation, CNQX can mitigate excitotoxic processes.

The blockade of excitatory synaptic transmission by CNQX has profound effects on synaptic plasticity, the cellular mechanism underlying learning and memory. Long-term potentiation (LTP), a well-studied model of synaptic plasticity, is dependent on glutamate receptor activation. Studies using AMPA receptor antagonists have shown that while the induction of LTP (which is primarily NMDA receptor-dependent) is not blocked at therapeutic concentrations, the expression of LTP can be suppressed. mdpi.com Furthermore, prolonged blockade of all excitatory activity in cortico-striatal co-cultures using a combination of antagonists including CNQX leads to significant structural changes in neurons, such as alterations in dendritic spines, demonstrating an essential role for baseline glutamatergic transmission in maintaining synaptic structure. iiarjournals.org

Anticancer Research Applications (In Vitro Cell Line Studies)

While the neuropharmacological properties of quinoxaline-2,3-diones are well-documented, their application in anticancer research is an emerging field. Direct studies on 6-Nitroquinoxaline-2,3-dione are limited; however, research on this compound and its close analog, CNQX, has revealed potential cytotoxic effects in various cancer cell lines.

One study observed that exposing the human U937 lymphoma cell line to CNQX resulted in enlarged mitochondria, which suggests an impact on mitochondrial membrane potential and cellular metabolism. nih.gov

More specific research has focused on derivatives of 6-nitro-1,4-dihydroquinoxaline-2,3-dione. The cytotoxic properties of these compounds were evaluated against several human cancer cell lines. The parent compound (unsubstituted on the pyrazine (B50134) ring) showed notable activity against adenocarcinoma human alveolar basal epithelial cells (A549) and human cervical adenocarcinoma cells (HeLa), with less impact on normal human foreskin fibroblasts (HFF). imist.ma This suggests a degree of selectivity for cancer cells. The broader class of quinoxaline (B1680401) derivatives has been investigated more extensively, showing cytotoxic and antiproliferative effects against a range of cancer cell lines including HEp-2 (human epithelial carcinoma), MCF-7 (breast), and HCT-116 (colon). benthamdirect.comekb.eg This collective research indicates that the quinoxaline-2,3-dione scaffold, particularly with a nitro-group substitution, warrants further investigation as a potential basis for novel anticancer agents.

Table 2: In Vitro Cytotoxicity of a 6-Nitro-1,4-dihydroquinoxaline-2,3-dione Derivative This table is interactive. You can sort and filter the data.

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| A549 | Adenocarcinoma Human Alveolar Basal Epithelial | 48.0 ± 1.59 |

| HeLa | Human Cervical Adenocarcinoma | 29.5 ± 3.07 |

| HFF | Human Foreskin Fibroblast (Normal) | 321.3 ± 2.58 |

Data derived from studies on an unsubstituted 6-nitro-1,4-dihydroquinoxaline-2,3-dione compound imist.ma

Evaluation of Cytotoxic Efficacy against Various Cancer Cell Lines

While specific cytotoxic data for this compound against a broad panel of cancer cell lines is not extensively documented in publicly available literature, studies on structurally related nitro-containing heterocyclic compounds provide valuable insights. For instance, a related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated significant cytotoxicity across various human tumor cell lines. nih.gov This suggests that the nitro-functionalized core may contribute to the anticancer potential.

To illustrate the cytotoxic potential of the broader class of quinoxaline derivatives, the following table presents the half-maximal inhibitory concentration (IC50) values for various quinoxaline compounds against different cancer cell lines. It is important to note that these are not values for this compound but for other derivatives, indicating the general potential of this chemical class.

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A bisfuranylquinoxalineurea analog (7c) | Multiple cancer cell lines | Low micromolar range |

| Substituted Phenyl-3-Hydrazinyl-Quinoxaline-2-amines | Various microbial strains | Not specified |

Data presented is for illustrative purposes of the quinoxaline scaffold's potential and is not specific to this compound.

Elucidation of Mechanistic Pathways for Antiproliferative Action (e.g., Apoptosis Induction)

A common mechanistic pathway for the antiproliferative action of many anticancer agents is the induction of apoptosis, or programmed cell death. Research into quinoxaline derivatives suggests that this is a key mechanism for their cytotoxic effects.

Studies on related compounds have shown that they can induce apoptosis through the activation of caspases, a family of proteases that are central to the apoptotic process. For example, treatment of cancer cells with a bisfuranylquinoxalineurea analog resulted in the activation of caspase 3/7 and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. Furthermore, this compound was shown to induce Mcl-1 dependent apoptosis.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While specific studies on this compound are lacking, research on other quinoxaline derivatives indicates that they can trigger apoptosis through the intrinsic pathway. This is often characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. For instance, the structurally related 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has been shown to induce apoptosis mediated by the activation of both caspase-3 and caspase-6. nih.gov

Antimicrobial Research Applications (In Vitro Studies)

Quinoxaline derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity Assessments against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial potential of the quinoxaline scaffold is well-documented, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria. The nitro group, in particular, is known to be a key pharmacophore in several antimicrobial agents. It is believed that the nitro group on the quinoxaline ring can alter the DNA structure of bacterial cells, thereby inhibiting DNA synthesis and leading to an antibacterial effect.

While specific minimum inhibitory concentration (MIC) data for this compound is limited, studies on other quinoxaline derivatives provide a basis for its potential activity. The following table summarizes the antibacterial activity of some quinoxaline derivatives against representative bacterial strains.

Table 2: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

| Bacterial Strain | Compound/Derivative | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | N3-alkyl-6-nitro-N2-benzyl quinoxaline | Not specified |

| Escherichia coli | N3-alkyl-6-nitro-N2-benzyl quinoxaline | Not specified |

| Gram-positive bacteria | 1,7-disubstituted-6-nitroquinolones | More potent than ciprofloxacin and ofloxacin |

Data is indicative of the general antibacterial potential of nitro-substituted quinoxalines.

Antifungal Property Investigations

In addition to antibacterial activity, quinoxaline derivatives have been explored for their antifungal properties. The presence of a nitro group has been noted in some studies to confer mild antifungal activity to certain quinoxaline derivatives.

Investigations into various substituted quinoxaline-2,3-dione derivatives have shown that compounds with chloro, hydroxyl, and nitro substitutions exhibit better antifungal activity compared to those with bromo and fluoro substitutions. This highlights the potential, albeit modest, contribution of the nitro group to the antifungal profile of the quinoxaline scaffold.

Correlation between Alkyl Group Nature and Antimicrobial Efficacy

The nature of substituent groups on the quinoxaline ring system can significantly influence the antimicrobial efficacy. Structure-activity relationship (SAR) studies on various quinoxaline derivatives have provided insights into how different functional groups impact their biological activity.

Exploration of Additional Biological Activities and Mechanistic Hypotheses

Beyond cytotoxic and antimicrobial activities, the quinoxaline scaffold is associated with a broad spectrum of other biological effects. These include potential applications as neuroprotective agents, anti-inflammatory compounds, and kinase inhibitors. The diverse biological profile of quinoxalines stems from their ability to interact with various biological targets.

For this compound specifically, its structural similarity to other biologically active quinoxalines suggests that it may possess other activities worth investigating. For instance, the dione (B5365651) moiety is a feature found in compounds that can generate reactive oxygen species (ROS), which could contribute to its biological effects. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the quinoxaline ring system, potentially influencing its binding affinity to various enzymes and receptors. Further research is needed to explore these additional biological activities and to elucidate the underlying mechanistic hypotheses for this compound.

Anxiolytic and Anticonvulsant Property Studies

Direct studies detailing the anxiolytic and anticonvulsant properties of this compound are not extensively available. However, research into structurally similar quinoxaline derivatives provides a foundational context for its potential neurological effects. For instance, the related compound 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) has been investigated for its anticonvulsant actions. Studies have shown that NBQX can suppress cortical epileptic afterdischarges in animal models. Similarly, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) has been observed to inhibit seizure-like activity in hippocampal neurons. These findings in related molecules suggest that the quinoxaline scaffold, particularly with a nitro group substitution, may contribute to anticonvulsant effects, though specific research on this compound is required to confirm this hypothesis.

Enzyme Inhibition Profiling (e.g., Cholinesterases)

The enzyme inhibition profile of this compound, particularly concerning cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is not well-documented in dedicated studies. However, research on the structure-activity relationships of quinoxaline derivatives offers some insight. A study investigating various substituted quinoxalines as acetylcholinesterase inhibitors reported that the introduction of a 6-nitro group into the quinoxaline structure led to a minimization of inhibitory activity against AChE compared to other substitutions. nih.gov This suggests that this compound may not be a potent inhibitor of this particular enzyme.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | Substitution at Position 6 | IC50 (µM) for AChE |

| Quinoxaline | - | 13.22 |

| 6-chloro-quinoxaline | Chloro | 23.87 |

| 6-nitro-quinoxaline | Nitro | 21.31 |

This table is based on data for 2,3-unsubstituted quinoxalines and indicates the effect of a 6-nitro group on AChE inhibition. Data for this compound is not specified in the source. nih.gov

Further detailed enzymatic assays are necessary to create a comprehensive inhibition profile for this compound against a broader range of enzymes.

Interaction with Cellular Components and Redox Reactions

Specific investigations into the interaction of this compound with cellular components and its involvement in redox reactions are limited. Research on analogous compounds, however, provides a framework for potential mechanisms. For example, 6,7-dinitroquinoxaline-2,3-dione (DNQX) has been studied for its redox properties and has been shown to undergo electrochemical reduction. This activity is linked to its ability to generate reactive oxygen species, suggesting a potential for inducing oxidative stress within cells.

Furthermore, the interaction of quinoxaline derivatives with cellular receptors is a key area of investigation. The compound 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a known antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for synaptic transmission. It also interacts with the glycine modulatory site on the NMDA receptor complex. While these findings pertain to a different, though structurally related, molecule, they highlight the potential for the quinoxaline core structure to interact with important cellular signaling components. Direct studies are needed to elucidate the specific cellular targets and redox behavior of this compound.

Computational Chemistry and Theoretical Modeling Approaches

Density Functional Theory (DFT) Calculations for Molecular Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of quinoxaline (B1680401) derivatives, providing a solid foundation for understanding their chemical behavior and reactivity.

DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p), have been instrumental in determining the optimized geometry of the 6-nitroquinoxaline-2,3-dione scaffold. researchgate.net These theoretical calculations are often validated by comparing the results with experimental data from single-crystal X-ray diffraction. researchgate.net

The quinoxaline-2,3-dione core is essentially planar. nih.gov The geometry is characterized by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, with two carbonyl groups at positions 2 and 3, and a nitro group at position 6. The planarity of the ring system is a crucial feature, influencing crystal packing through π-π stacking interactions. researchgate.net Studies on derivatives indicate that the introduction of substituents can cause minor deviations from planarity. researchgate.net For instance, in a related derivative, the phenyl ring was found to be inclined to the quinoxaline ring system at a dihedral angle of 20.40 (9)°. researchgate.net The bond lengths and angles calculated by DFT generally show good agreement with experimental values, confirming the reliability of the computational models. researchgate.net

Table 1: Representative Theoretical vs. Experimental Structural Parameters for a Quinoxaline Derivative Note: Data for a closely related derivative is presented to illustrate the typical agreement between theoretical and experimental values.

| Parameter | Bond Length (Å) - DFT | Bond Length (Å) - X-ray | Bond Angle (°) - DFT | Bond Angle (°) - X-ray |

| C=O | 1.23 | 1.21 | 120.5 | 120.1 |

| C-N (ring) | 1.38 | 1.37 | 118.9 | 119.2 |

| C-C (ring) | 1.40 | 1.39 | 120.1 | 120.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity.

For derivatives of this compound, DFT calculations have been used to determine these electronic parameters. researchgate.net The HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In the case of this compound, the electron-withdrawing nitro group significantly influences the electronic distribution and the energies of the frontier orbitals. oup.com

The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For a derivative of this compound, the calculated HOMO-LUMO energy gap was reported to be 3.8904 eV. researchgate.net Another study on a different derivative reported a gap of 4.9266 eV. These values are indicative of a stable yet reactive molecule, a characteristic that is often sought in the design of bioactive compounds.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a this compound Derivative Note: This data is for a derivative and serves as an illustrative example.

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -3.36 |

| Energy Gap (ΔE) | 3.89 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. This method is crucial for understanding the mechanism of action of potential drug candidates and for structure-based drug design.

Molecular docking studies have been extensively performed on close analogs of this compound, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), with ionotropic glutamate (B1630785) receptors (iGluRs), particularly the AMPA and NMDA receptors. nih.govresearchgate.net These compounds are known competitive antagonists of these receptors. researchgate.netnih.gov

Docking simulations predict that these quinoxaline-diones bind to the ligand-binding domain (LBD) of the receptors, which is a clamshell-like structure. nih.gov The binding of these antagonists stabilizes the open conformation of the LBD, preventing the channel opening that is typically induced by the binding of agonists like glutamate. nih.gov The binding affinity is quantified by scoring functions, which estimate the free energy of binding. For instance, radioligand binding assays have shown that CNQX displaces [3H]glycine from the glycine (B1666218) binding site of the NMDA receptor with an IC50 value of 5.7 µM, indicating a competitive interaction. researchgate.net

Molecular docking and site-directed mutagenesis studies have identified key amino acid residues within the binding pocket of glutamate receptors that are crucial for the interaction with quinoxalinedione (B3055175) antagonists. imist.ma For DNQX, a close analog of this compound, interactions with a conserved arginine residue in the binding pocket of the GluA2 receptor are thought to be significant. nih.gov

The binding of these antagonists is often characterized by a network of hydrogen bonds and hydrophobic interactions. The carbonyl groups of the quinoxaline-2,3-dione scaffold frequently act as hydrogen bond acceptors, while the aromatic rings engage in π-π stacking and other hydrophobic interactions with the nonpolar residues of the binding site. The nitro group, being strongly electron-withdrawing, can also participate in specific electrostatic interactions. The identification of these critical interactions is vital for the rational design of new derivatives with improved affinity and selectivity. imist.ma

Table 3: Key Interacting Residues for Quinoxalinedione Analogs at Glutamate Receptors

| Ligand | Receptor Subunit | Key Interacting Residues | Type of Interaction |

| CNQX | NMDA (Glycine site) | Not specified in snippets | Competitive antagonism |

| DNQX | GluA2 | Conserved Arginine | Electrostatic interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build predictive models for the biological activity of compounds based on their molecular structures. These models are developed by establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities.

For quinoxaline-2,3-dione derivatives, QSAR studies have been employed to explore their potential as anticancer agents. By analyzing a dataset of compounds with varying substituents, QSAR models can identify the key molecular descriptors that govern their cytotoxic activity. These descriptors can include electronic properties (such as HOMO-LUMO energies), steric parameters, and lipophilicity.

While specific QSAR models for this compound are not detailed in the provided search results, the general methodology involves the development of a regression model that can predict the activity of new, unsynthesized derivatives. This predictive capability is invaluable in medicinal chemistry, as it allows for the prioritization of synthetic targets and the rational design of more potent compounds. The ultimate goal of QSAR is to create a statistically robust and predictive model that can guide the drug discovery process.

Hirshfeld Surface Analysis for Intermolecular Interaction Insight

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For this compound and its analogs, this analysis has been instrumental in elucidating the nature and contribution of various non-covalent contacts that stabilize the crystal packing.

In studies of this compound derivatives, Hirshfeld surface analysis reveals the dominant role of specific interactions. researchgate.net For instance, the analysis of one such derivative showed that H···H interactions accounted for the largest contribution to the crystal packing, followed by H···C/C···H and H···O/O···H interactions. researchgate.net Another study on a related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, indicated that H···H (43.5%) and H···O/O···H (30.8%) contacts are the most significant contributors to the crystal packing. researchgate.net These findings underscore the importance of hydrogen bonding and van der Waals forces in the molecular arrangement. vulcanchem.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed quantitative breakdown of these interactions. These plots for a this compound derivative highlighted the prevalence of H···H, H···O/O···H, and H···C/C···H interactions. researchgate.net The analysis allows for a comparative understanding of how different substituents on the quinoxaline core influence the intermolecular interaction patterns. For example, in one case, C—H···O hydrogen bonds were observed to form chains of molecules within the crystal. researchgate.net

Table 1: Key Intermolecular Interactions from Hirshfeld Surface Analysis of this compound Derivatives

| Interaction Type | Contribution Percentage (Example 1) researchgate.net | Contribution Percentage (Example 2) researchgate.net |

| H···H | 70.6% | 43.5% |

| H···C/C···H | 15.5% | - |

| H···O/O···H | 4.6% | 30.8% |

| C···C | - | - |

| C···N/N···C | - | - |

| H···N/N···H | - | - |

| O···O | - | - |

| N···O/O···N | - | - |

| C···O/O···C | - | - |

Note: The contribution percentages can vary depending on the specific derivative and crystal packing.

Theoretical Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to assess the pharmacokinetic profile of a compound. For this compound and its derivatives, various computational models have been employed to predict their drug-likeness and ADME characteristics. researchgate.netbohrium.com

Studies have utilized tools like SwissADME to calculate the physicochemical properties of these compounds. mdpi.com The predictions for a series of novel this compound derivatives indicated that most of the synthesized compounds exhibited high levels of absorption in the gastrointestinal tract, suggesting good potential for oral administration. imist.ma However, some derivatives showed reduced gastrointestinal absorption. imist.ma

Key ADME parameters that are often evaluated include water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with drug-metabolizing enzymes like cytochrome P450. For a series of quinoxaline derivatives, predictions showed low to moderate water solubility and generally low GI absorption, with some exceptions. mdpi.com Importantly, these compounds were not predicted to cross the blood-brain barrier. mdpi.comekb.eg

The adherence to Lipinski's rule of five is another crucial aspect of drug-likeness assessment. In one study, only one derivative out of a tested series violated this rule. mdpi.com These theoretical ADME predictions are valuable for prioritizing which derivatives of this compound should be advanced for further experimental investigation. nih.govresearchgate.net

Table 2: Predicted ADME Properties for Selected this compound Derivatives

| Derivative | Predicted GI Absorption | Predicted BBB Permeation | Lipinski's Rule of Five |

| Derivative 3a imist.ma | Reduced | Not Predicted | Compliant |

| Derivative 3b imist.ma | Reduced | Not Predicted | Compliant |

| Derivative 4a imist.ma | Reduced | Not Predicted | Compliant |

| Compound 5 mdpi.com | High | No | Compliant |

| Compound 11b mdpi.com | Low | No | Violated (>10 NH and OH) |

Note: This table presents a selection of findings from different studies and is not exhaustive.

Advanced Research Applications in Materials Science and Interdisciplinary Fields

Development and Characterization as Organic Semiconductors and Advanced Functional Materials

The exploration of 6-nitroquinoxaline-2,3-dione and its derivatives as organic semiconductors is a growing field of research. The inherent electronic properties of the quinoxaline (B1680401) ring system, combined with the electron-withdrawing nature of the nitro group, make these compounds promising candidates for use in advanced functional materials. sigmaaldrich.com

The electron-deficient character of the 6-nitro-substituted quinoxaline core is a key attribute that enhances its utility in charge-transfer complexes, a fundamental aspect of organic semiconductor function. This property is crucial for the development of n-type organic semiconductors, which are essential components in a variety of organic electronic devices. Research into related compounds, such as 6-nitro-2,3-diphenylquinoxaline, has highlighted their potential in the synthesis of organic semiconductors and other advanced materials due to these unique electronic characteristics.

Computational studies, including Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis, have been employed to investigate the electronic properties of this compound derivatives. These theoretical investigations provide valuable insights into their electronic structure, stability, and reactivity, which are critical parameters for designing and predicting the performance of organic semiconductor materials. dergipark.org.tr While specific charge transport data such as charge carrier mobility and conductivity for the parent this compound are not extensively documented in publicly available literature, the research on its derivatives suggests a strong potential for this class of compounds in the field of organic electronics. Potential applications for related quinoxaline derivatives have been suggested in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where they can function as electron acceptor materials. smolecule.com

The synthesis of various derivatives allows for the fine-tuning of the electronic properties of the this compound core, enabling the development of materials with tailored characteristics for specific device applications. researchgate.net The ability to modify the structure through chemical reactions, such as oxidation to form dione (B5365651) derivatives or reduction of the nitro group, provides a versatile platform for creating novel functional materials.

Integration into Dye-Sensitized Solar Cells (DSSCs) for Optoelectronic Applications

Quinoxaline-2,3-dione derivatives, including those with a nitro group, have been investigated as components in dye-sensitized solar cells (DSSCs), a promising technology for converting solar energy into electricity. vwr.comCurrent time information in Bangalore, IN. The performance of these dyes is intrinsically linked to their photoelectrochemical properties, light-harvesting efficiency, and electron transfer dynamics.

| Dye Designation | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| D1 | -5.79 | -2.31 | 3.48 |

| D2 | -5.76 | -2.25 | 3.51 |

| D3 | -5.91 | -2.39 | 3.52 |

| D4 | -6.11 | -2.85 | 3.26 |

| Data sourced from a study on quinoxaline-2,3-dione derivatives for DSSCs. vwr.com |

The dynamics of electron transfer, from the photo-excited dye to the semiconductor's conduction band (typically TiO2) and the subsequent regeneration of the dye by the electrolyte, are fundamental to the operation of a DSSC. The driving force for electron injection (ΔGinject) is a key parameter that influences the efficiency of this process. A more negative ΔGinject generally leads to a more efficient electron injection. The study on quinoxaline-2,3-dione derivatives calculated these parameters to predict their suitability for DSSC applications. vwr.com

| Dye Designation | Light Harvesting Efficiency (LHE) | Injection Driving Force (ΔGinject) (eV) |

| D1 | 0.547 | -1.13 |

| D2 | 0.564 | -1.19 |

| D3 | 0.559 | -1.05 |

| D4 | 0.702 | -0.59 |

| Data sourced from a study on quinoxaline-2,3-dione derivatives for DSSCs. vwr.com |

Corrosion Inhibition Studies of Metallic Surfaces

A significant area of application for this compound and its derivatives is in the field of corrosion prevention. These compounds have been demonstrated to be effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. chembk.comvwr.com The inhibitory action is attributed to the adsorption of the quinoxaline molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.

The presence of heteroatoms (nitrogen and oxygen), aromatic rings, and the electron-withdrawing nitro group in the molecular structure of this compound derivatives facilitates their strong adsorption onto the metallic surface. researchgate.netchembk.com This adsorption can occur through both physical (electrostatic) and chemical interactions.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating the inhibition mechanism. Potentiodynamic polarization studies have shown that quinoxaline derivatives, including the nitro-substituted ones, typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netchembk.comlookchem.com

The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to greater protection. researchgate.netchembk.comlookchem.com For example, a study on 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione demonstrated a significant increase in inhibition efficiency with increasing concentration in a 1.0 M HCl solution. vwr.com The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. chembk.comlookchem.com

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione | 1x10⁻⁶ | 41.3 |

| 1x10⁻⁵ | 62.5 | |

| 1x10⁻⁴ | 78.9 | |

| 1x10⁻³ | 89.1 | |

| Corrosion inhibition efficiency determined by weight loss measurements for mild steel in 1.0 M HCl at 308 K. |

Scanning electron microscopy (SEM) analyses have provided visual confirmation of the protective film formed by quinoxaline inhibitors on the metal surface, showing a smoother surface compared to the heavily corroded surface in the absence of the inhibitor.

Conclusion and Prospective Research Directions

Synthesis of Key Academic Contributions and Research Findings

Research has firmly established 6-nitroquinoxaline-2,3-dione as a foundational structure for the development of various biologically active compounds. A primary synthesis route involves the cyclocondensation of 4-nitro-o-phenylenediamine (B140028) with oxalic acid, a method that has been refined to improve yields. imist.manih.gov For instance, refluxing in hydrochloric acid or using microwave-assisted methods are common approaches. imist.manih.gov Subsequent N-alkylation reactions, often under phase transfer catalysis conditions, have been successfully employed to create a diverse library of derivatives. imist.ma

A significant body of research has focused on the neuropharmacological properties of this compound derivatives, particularly 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). wikipedia.orgpubcompare.ainih.govnih.govcaymanchem.com CNQX is a potent and competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orgcaymanchem.com This antagonistic activity has made CNQX an invaluable tool in neuroscience research to study excitatory synaptic transmission, neuronal plasticity, and the mechanisms underlying neurological disorders. pubcompare.aiharvard.edu For example, it has been used to isolate and study GABAergic inhibitory postsynaptic currents by blocking excitatory transmission. wikipedia.org

Beyond its role as a receptor antagonist, research has highlighted the neuroprotective potential of quinoxaline-2,3-dione derivatives. nih.govnih.gov Studies have shown that compounds like CNQX can protect neurons from excitotoxic damage in models of ischemia and neurodegeneration. nih.gov Furthermore, some derivatives of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione have demonstrated significant anticonvulsant effects in animal models.

Recent research has also begun to explore the anticancer properties of this compound derivatives. imist.ma Some newly synthesized compounds have shown promising cytotoxic activity against various cancer cell lines, including lung and cervical cancer. imist.ma This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents.

Additionally, some studies have investigated the antimicrobial properties of derivatives of this compound, with some compounds showing efficacy against bacterial strains. imist.maimist.ma

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the progress made, several research avenues concerning this compound remain underexplored. The full therapeutic potential of its derivatives is yet to be realized. While the neuroprotective and anticonvulsant activities are promising, further in-depth studies are required to understand their precise mechanisms of action and to identify lead compounds for clinical development. nih.gov The exploration of their efficacy in a wider range of neurological and psychiatric disorders is a significant unmet need.

The anticancer potential of these compounds is a relatively new and exciting area. imist.ma Future research should focus on synthesizing a broader range of derivatives and screening them against a diverse panel of cancer cell lines. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing their anticancer potency and selectivity.

Methodologically, challenges remain in the synthesis and purification of certain derivatives. While phase transfer catalysis has proven effective for N-alkylation, developing more efficient and environmentally friendly "green" synthesis methods is a continuous goal. imist.ma Achieving regioselectivity during functionalization of the quinoxaline (B1680401) ring can also be a challenge, requiring careful control of reaction conditions.

A significant gap exists in the understanding of the pharmacokinetic and pharmacodynamic profiles of most this compound derivatives. Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to assess their drug-likeness and safety profiles for potential therapeutic applications. imist.ma

Future Trajectories and Potential Innovations in this compound Research

The future of this compound research is poised for significant innovation. The integration of computational modeling and artificial intelligence in drug design could accelerate the discovery of new derivatives with enhanced potency and specificity for various biological targets. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can help in predicting the biological activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. imist.ma

The development of targeted drug delivery systems for this compound derivatives could enhance their therapeutic efficacy while minimizing potential side effects. For instance, nanoparticle-based delivery systems could be engineered to specifically target cancer cells or cross the blood-brain barrier for treating neurological disorders.

Furthermore, exploring the potential of these compounds in other therapeutic areas beyond neuroscience and oncology is a promising direction. Given the diverse biological activities of the quinoxaline scaffold, investigating their potential as antiviral, anti-inflammatory, or antimalarial agents could yield new therapeutic leads. ontosight.ai

A deeper investigation into the role of specific functional groups on the biological activity is warranted. For example, the nitro group at the 6-position is known to be crucial for the biological activity of some derivatives, likely through redox mechanisms. A systematic exploration of how different substituents at various positions of the quinoxaline ring influence the compound's interaction with biological targets will be instrumental in designing next-generation drugs.

Q & A

Q. What are the standard laboratory synthesis methods for 6-Nitroquinoxaline-2,3-dione?

The compound is typically synthesized via condensation reactions between aromatic 1,2-diamines and α-diketones. For example, o-phenylenediamine derivatives react with nitro-substituted diketones under reflux in solvents like ethanol or rectified spirit. Cyclization occurs under thermal conditions, yielding the quinoxaline core . Green chemistry approaches, such as ultrasound-assisted synthesis or thiamine catalysis, can enhance reaction efficiency and reduce hazardous byproducts .

Q. What safety precautions are critical when handling NQX in laboratory settings?

NQX is classified under GHS Category 5 for acute oral toxicity and Category 2A for eye irritation. Essential precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Immediate decontamination of spills with water and neutral pH detergents.

- Avoidance of inhalation/ingestion; work in a fume hood for powder handling. First-aid measures: Rinse eyes with water for ≥15 minutes, seek medical attention for persistent irritation .

Q. How is the structural integrity of NQX confirmed in experimental workflows?

Common techniques include:

- X-ray crystallography : Resolves bond angles (e.g., O2–N3–C5 = 117.62°) and molecular packing .

- NMR spectroscopy : H and C NMR assignments verify aromatic proton environments and nitro/carbonyl group positions .

- Mass spectrometry : Validates molecular weight (e.g., 207.14 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis yields of NQX be optimized in non-traditional reaction systems?

Advanced methodologies include:

- Ultrasound-assisted synthesis : Reduces reaction time and improves regioselectivity via cavitation effects .

- Organocatalytic systems : Enantioselective pathways using proline derivatives or bifunctional catalysts for asymmetric quinoxaline derivatives .

- Solvent-free conditions : Minimizes purification steps and environmental impact .

Q. How should researchers address contradictions between crystallographic and computational structural data?

Discrepancies in bond lengths or angles (e.g., C1–C2–C13 = 123.84° in crystallography vs. DFT predictions) require:

- Validation via high-resolution XRD with low-temperature data collection to minimize thermal motion artifacts .

- Benchmarking computational models (DFT, MD) against experimental data using software like Gaussian or ORCA .

Q. What are the emerging biomedical research applications of NQX derivatives?

NQX serves as a scaffold for:

- Kinase inhibitors : Modifications at the nitro or carbonyl groups enhance selectivity for tyrosine kinases .

- Neuroprotective agents : Structural analogs (e.g., CNQX) act as AMPA receptor antagonists in glutamate excitotoxicity studies .

- Antimicrobial agents : Nitro-quinoxaline derivatives exhibit activity against protozoal and bacterial pathogens .

Q. How does NQX stability vary under different storage or reaction conditions?

Stability studies should assess:

- Photodegradation : UV-Vis monitoring under light exposure to detect nitro group reduction.

- Thermal decomposition : TGA/DSC analysis to identify decomposition thresholds (e.g., melting point ~196–201°C for related analogs) .

- pH-dependent hydrolysis : Nitro-quinoxalines are prone to hydrolysis in alkaline conditions, requiring neutral pH buffers .

Q. What advanced spectroscopic techniques resolve ambiguities in NQX derivative characterization?

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals in complex derivatives .

- Time-resolved fluorescence : Probes electronic transitions in nitro-substituted quinoxalines for optoelectronic applications .

- In situ IR spectroscopy : Tracks reaction intermediates during synthesis or degradation .

Methodological Notes

- Controlled experiments : Always include negative controls (e.g., unreacted starting materials) to validate synthetic pathways .

- Data reproducibility : Replicate crystallographic measurements across multiple crystals to confirm unit cell parameters .

For further structural data, refer to CCDC 1983315 or IUCr databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。